molecular formula C17H13Cl2N5O2 B5207063 [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

[1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

Cat. No.: B5207063
M. Wt: 390.2 g/mol
InChI Key: HCKRSFPNMVVTBG-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene: is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, dimethylpyrazol, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves multiple steps, starting with the preparation of the pyrazole ring. The dichlorophenyl and nitrophenyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include organolithium reagents and transition metal catalysts such as copper or iron complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound and its derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs with specific therapeutic targets.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism by which [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of novel compounds with diverse functionalities.

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O2/c1-10-17(21-20-13-4-3-5-14(9-13)24(25)26)11(2)23(22-10)16-8-12(18)6-7-15(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKRSFPNMVVTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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